![molecular formula C20H21N3O2 B097049 Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- CAS No. 16688-22-5](/img/structure/B97049.png)
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
PD 153035 binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. This results in the inhibition of downstream signaling pathways that promote cell growth and survival. PD 153035 also induces the internalization and degradation of EGFR, leading to a decrease in the number of receptors on the cell surface.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, PD 153035 has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit platelet aggregation and reduce the production of reactive oxygen species. PD 153035 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
PD 153035 is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, the compound has some limitations for lab experiments. PD 153035 is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. The compound also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on PD 153035. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the combination of PD 153035 with other anti-cancer agents to enhance its effectiveness. Additionally, the potential applications of PD 153035 in other diseases, such as inflammatory disorders, should be explored.
Synthesemethoden
The synthesis of PD 153035 involves several steps, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-amino-4-methoxypyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the intermediate, which is further reacted with 2-chloro-4-nitroaniline to form the final product PD 153035.
Wissenschaftliche Forschungsanwendungen
PD 153035 has been extensively studied for its potential applications in cancer therapy. The compound has been shown to be a potent inhibitor of EGFR, which is a transmembrane receptor that plays a critical role in the regulation of cell growth and differentiation. Overexpression of EGFR has been observed in many types of cancer, including lung, breast, and colon cancer. Inhibition of EGFR by PD 153035 has been shown to inhibit cancer cell growth and induce apoptosis.
Eigenschaften
CAS-Nummer |
16688-22-5 |
|---|---|
Produktname |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- |
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)phenyl]-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O2/c1-22(2)16-9-5-4-7-13(16)14-11-12-23-19(14)21-18-15(20(23)24)8-6-10-17(18)25-3/h4-10,14H,11-12H2,1-3H3 |
InChI-Schlüssel |
VCUMKFKKKDCQKO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2CCN3C2=NC4=C(C3=O)C=CC=C4OC |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2CCN3C2=NC4=C(C3=O)C=CC=C4OC |
Synonyme |
3-[2-(Dimethylamino)phenyl]-2,3-dihydro-5-methoxypyrrolo[2,1-b]quinazolin-9(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



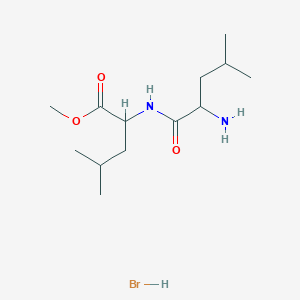
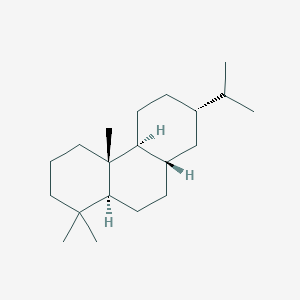
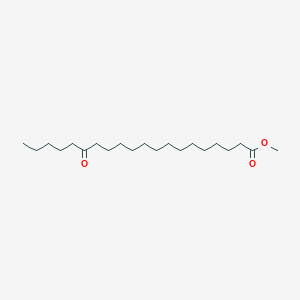
![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
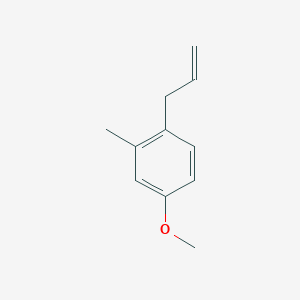

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)
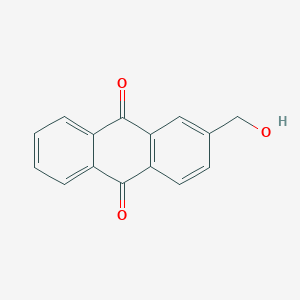

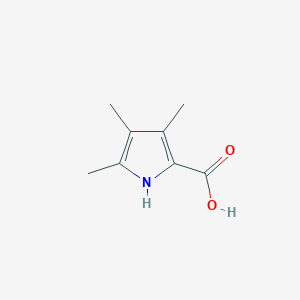
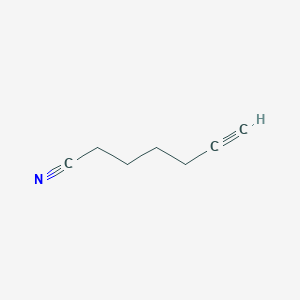
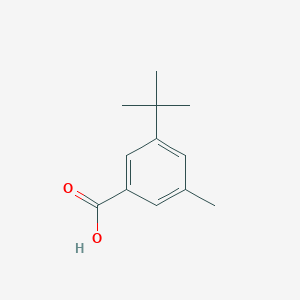

![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)